molecular formula C11H18ClNO2 B12771318 dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride CAS No. 91340-27-1

dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride

Katalognummer: B12771318
CAS-Nummer: 91340-27-1
Molekulargewicht: 231.72 g/mol
InChI-Schlüssel: IYFSTXCOAHASDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride typically involves the reaction of 4-methoxyphenylacetone with methoxyamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

  • dl-1-(4-Methoxyphenyl)-2-hydroxyaminopropane hydrochloride
  • dl-1-(4-Methoxyphenyl)-2-aminopropane hydrochloride

Comparison: dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride is unique due to its specific methoxy and amino functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research applications.

Eigenschaften

CAS-Nummer

91340-27-1

Molekularformel

C11H18ClNO2

Molekulargewicht

231.72 g/mol

IUPAC-Name

N-methoxy-1-(4-methoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-9(12-14-3)8-10-4-6-11(13-2)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H

InChI-Schlüssel

IYFSTXCOAHASDD-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=C(C=C1)OC)NOC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.